molecular formula C13H14N2O2 B1422025 5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1245087-46-0

5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid

Cat. No. B1422025
CAS RN: 1245087-46-0
M. Wt: 230.26 g/mol
InChI Key: UODSQVQCKXHFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid (5-DMP-2MPCA) is a novel compound that has been studied for its various applications in scientific research. It is a pyrazole compound with two methyl substituents on the phenyl ring and a carboxylic acid group attached to the pyrazole ring. 5-DMP-2MPCA has been used as a model compound to study the effects of pyrazoles on biological systems and has been studied for its potential applications in drug discovery, as well as its potential to act as an organic catalyst. In

Scientific Research Applications

Antituberculosis Activity

Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown promising antituberculosis activity. These complexes have been scrutinized using Mycobacterium tuberculosis H37Rv, demonstrating a broad range of structural diversity and potential for antituberculosis applications. The efficacy of these complexes is influenced by factors such as the ligand environment, organic groups attached to the tin, compound structure, toxicity, and potential mechanism of action. Notably, triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to the decreased toxicity associated with the organic ligand (Iqbal, Ali, & Shahzadi, 2015).

Pharmaceutical Synthesis and Impurities

The novel synthesis of pharmaceuticals like omeprazole, a proton pump inhibitor, involves complex processes such as the incomplete oxidation of pyrmetazole and overoxidation to sulfone, leading to the formation of sulfone N-oxide. The synthesis process, which includes coupling the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine, aims to achieve the expected yield in a simple and short process. This review highlights the novel methods and the various pharmaceutical impurities of proton pump inhibitors, providing insights for further research in this domain (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biocatalyst Inhibition

Carboxylic acids, like the subject compound, are desirable biorenewable chemicals used as precursors for various industrial chemicals. However, these acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains with improved industrial performance. This review discusses the impact of straight-chain carboxylic acids on microbial cells and identifies strategies to increase microbial robustness by manipulating cell membrane properties, intracellular pH, and exporters (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)10(6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSQVQCKXHFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 3
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 5
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 6
5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.